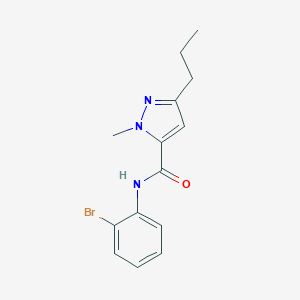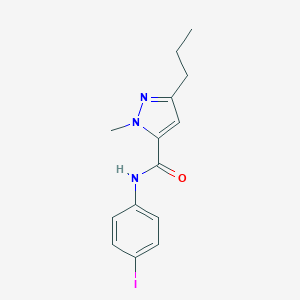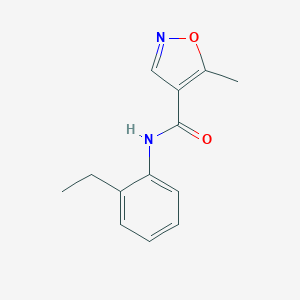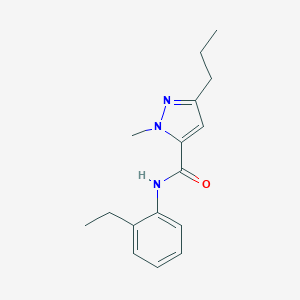![molecular formula C11H8F3N3OS B286998 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B286998.png)
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.
作用机制
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide selectively targets JAK3, which is a key component of the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection in animal models of organ transplantation. In addition, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide is its high selectivity for JAK3, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to have some limitations in terms of its potential side effects, including an increased risk of infections and malignancies, as well as reversible elevations in liver enzymes.
未来方向
There are several potential future directions for the research and development of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide. One potential area of focus is the development of more selective JAK3 inhibitors with fewer side effects. Another potential area of focus is the identification of biomarkers that can predict patient response to 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, which could help optimize its use in clinical practice. Finally, there is also potential for the combination of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy in various autoimmune diseases and cancer.
合成方法
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride to form 4-methylthiazol-2-yl trifluoroacetate. This intermediate is then reacted with 4-(trifluoromethyl)aniline to form 4-(trifluoromethyl)phenylthiazol-2-yl trifluoroacetate. The final step involves the reaction of this intermediate with ethyl chloroformate to form 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide.
科学研究应用
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection and in cancer therapy.
属性
分子式 |
C11H8F3N3OS |
|---|---|
分子量 |
287.26 g/mol |
IUPAC 名称 |
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
InChI 键 |
JAOHXNHWMMREGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)
![2,5-Dimethylphenyl [3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286919.png)




![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286937.png)
![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286941.png)
![3-(3-Fluorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286942.png)